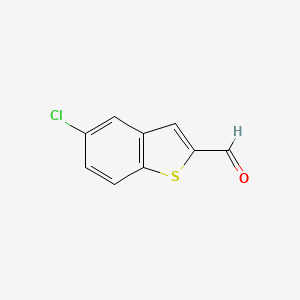

5-Chloro-1-benzothiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594127 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28540-51-4 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 5-Chloro-1-benzothiophene-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. The primary focus is a detailed mechanistic elucidation of the Vilsmeier-Haack reaction, the most reliable and widely employed method for this transformation. Causality behind experimental choices, detailed protocols, and comparative analysis of alternative methods are presented to offer researchers and drug development professionals a thorough understanding of the synthesis. This document is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a formyl group at the 2-position, coupled with a chloro-substituent at the 5-position, creates a versatile intermediate, this compound. This molecule serves as a crucial building block for the synthesis of more complex derivatives, enabling functionalization through reactions such as aldol condensations, Wittig reactions, and reductive aminations. Its derivatives are explored for a range of therapeutic applications, making a robust and well-understood synthetic route to this intermediate paramount for drug discovery programs.

The principal and most efficient method for the synthesis of this target molecule is the Vilsmeier-Haack formylation of the precursor, 5-chloro-1-benzothiophene. This guide will first briefly cover a representative synthesis of this precursor before delving into the core mechanistic details of the formylation.

Precursor Synthesis: Accessing 5-Chloro-1-benzothiophene

A reliable supply of the starting material is critical. 5-Chloro-1-benzothiophene can be synthesized through various methods, often involving the cyclization of a suitably substituted aryl sulfide.[1] One common strategy is the acid-catalyzed intramolecular cyclization of an arylthioacetophenone derivative.[2]

For instance, the reaction can be initiated from 4-chlorothiophenol. This precursor can be reacted with an α-halo ketone or acetal, followed by acid-mediated cyclization (e.g., using polyphosphoric acid or methanesulfonic acid) to construct the thiophene ring fused to the benzene core.[2] The availability of multiple synthetic routes to benzothiophenes allows for flexibility based on laboratory resources and desired scale.[3]

Core Directive: The Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[4][5] For 5-chloro-1-benzothiophene, the reaction is highly regioselective, targeting the electron-rich C2 position of the thiophene ring. The overall transformation is achieved using a combination of a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[6] The mechanism unfolds in three key stages.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with POCl₃. The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent .

-

Causality: DMF serves as the source of the formyl group, but it is not electrophilic enough to react directly with the benzothiophene ring. POCl₃ acts as a potent Lewis acid and dehydrating agent, converting the hydroxyl group of the DMF tautomer into a good leaving group, thereby facilitating the formation of the reactive iminium cation.

Caption: Formation of the electrophilic Vilsmeier reagent.

Stage 2: Electrophilic Aromatic Substitution

The Vilsmeier reagent is the key electrophile. The benzothiophene ring system, being electron-rich, acts as the nucleophile. The attack occurs preferentially at the C2 position.

-

Causality & Regioselectivity: The sulfur atom in the thiophene ring donates electron density into the ring system through resonance, activating it towards electrophilic attack. The C2 position is more activated than the C3 position due to the greater stability of the resulting carbocation intermediate (sigma complex), where the positive charge can be effectively delocalized onto the sulfur atom. The electron-withdrawing chloro group at C5 deactivates the benzene ring, further ensuring the reaction occurs on the thiophene moiety.

The nucleophilic attack from the C2-C3 π-bond of 5-chloro-1-benzothiophene onto the Vilsmeier reagent forms a resonance-stabilized cationic intermediate. Aromaticity is then restored by the loss of a proton from the C2 position, typically facilitated by the displaced dichlorophosphate anion or another weak base in the medium. This yields an iminium salt intermediate.

Stage 3: Hydrolysis to the Aldehyde

The final step is the hydrolysis of the iminium salt during aqueous workup. Water attacks the electrophilic carbon of the iminium ion, and subsequent proton transfers and elimination of dimethylamine lead to the formation of the final product, this compound.

Sources

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. jk-sci.com [jk-sci.com]

5-Chloro-1-benzothiophene-2-carbaldehyde spectroscopic data

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-1-benzothiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS No: 28540-51-4), a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] As drug development professionals and researchers, a foundational understanding of a molecule's structural and electronic properties is paramount. Spectroscopic characterization is the cornerstone of this understanding, providing a fingerprint of the molecule's identity, purity, and conformation. This document moves beyond a simple presentation of data, offering an in-depth interpretation grounded in first principles and field-proven experience. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and demonstrating how these disparate datasets converge to provide an unambiguous structural confirmation. The protocols described herein are designed as self-validating systems, ensuring reproducibility and accuracy in your own laboratory settings.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, bicyclic aromatic system. The structure consists of a thiophene ring fused to a benzene ring, with a chlorine atom at the C-5 position and a carbaldehyde (formyl) group at the C-2 position.

The key structural features that we anticipate will define its spectroscopic signature are:

-

An Aldehyde Group: This will produce highly characteristic signals, including a far downfield proton in the ¹H NMR spectrum, a carbonyl carbon signal >180 ppm in the ¹³C NMR spectrum, and a strong C=O stretching vibration in the IR spectrum.[3]

-

A Substituted Benzothiophene Core: This aromatic system contains four distinct protons and nine unique carbon atoms. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electronic properties of the fused thiophene ring, will create a dispersed and complex pattern in the NMR spectra.

-

A Chlorine Atom: The presence of chlorine is most definitively confirmed by mass spectrometry, where the natural isotopic abundance of ³⁵Cl and ³⁷Cl creates a signature M+2 peak with an intensity approximately one-third that of the molecular ion peak.[4]

Below is the molecular structure with the standard IUPAC numbering system, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed information regarding the electronic environment and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition

A robust and self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing power for aromatic compounds and its single, unobtrusive residual solvent peak at ~7.26 ppm. Tetramethylsilane (TMS) should be included as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a field strength of at least 400 MHz. Causality: A higher field strength (≥400 MHz) is crucial for resolving the complex spin-spin coupling in the aromatic region, preventing signal overlap that could obscure interpretation.[5]

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. Causality: A reduced pulse angle allows for a shorter relaxation delay without saturating the signals, improving the signal-to-noise ratio over a given time.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans. Causality: Co-adding multiple scans averages out random noise, significantly improving the signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The following table summarizes the predicted ¹H NMR spectral data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.10 | s | 1H | - | H-C=O |

| 8.15 | s | 1H | - | H-3 |

| 7.90 | d | 1H | 2.0 | H-4 |

| 7.85 | d | 1H | 8.6 | H-7 |

| 7.45 | dd | 1H | 8.6, 2.0 | H-6 |

In-depth Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (δ 10.10): The singlet at 10.10 ppm is unequivocally assigned to the aldehyde proton. Its significant downfield shift is a direct result of the powerful anisotropic deshielding effect of the C=O double bond and the electronegativity of the oxygen atom.[3] It appears as a singlet as it has no adjacent protons.

-

Thiophene Proton (δ 8.15): The singlet at 8.15 ppm is assigned to H-3 on the thiophene ring. It is deshielded by the adjacent aldehyde group and the aromatic ring current. It lacks any coupling partners, hence its singlet multiplicity.

-

Aromatic Protons (δ 7.45-7.90): The remaining three protons reside on the benzene portion of the core.

-

H-7 (δ 7.85): This proton appears as a doublet with a coupling constant of J = 8.6 Hz. This large J-value is characteristic of ortho-coupling, in this case to H-6.

-

H-4 (δ 7.90): This proton appears as a doublet with a small coupling constant of J = 2.0 Hz. This is characteristic of meta-coupling to H-6. Its downfield shift relative to H-6 is influenced by its proximity to the electron-withdrawing sulfur atom in the fused ring system.

-

H-6 (δ 7.45): This proton is coupled to both H-7 (ortho, J = 8.6 Hz) and H-4 (meta, J = 2.0 Hz). This results in the characteristic doublet of doublets (dd) multiplicity. This complex splitting pattern is a powerful confirmation of the substitution pattern.

-

The diagram below illustrates these key coupling relationships.

Caption: ¹H-¹H coupling network in the aromatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used. Causality: Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making it easier to count the number of unique carbon environments.[6]

-

Number of Scans: 256-1024 scans. Causality: The low natural abundance of the ¹³C isotope necessitates a much larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate using the CDCl₃ solvent peak (δ 77.16 ppm).

¹³C NMR Spectral Data (101 MHz, CDCl₃)

The following table summarizes the predicted ¹³C NMR spectral data.

| Chemical Shift (δ) ppm | Assignment | Notes |

| 184.5 | C=O (Aldehyde) | Highly deshielded, typical for carbonyls. |

| 144.1 | C-2 | Quaternary, attached to aldehyde. |

| 142.5 | C-7a | Quaternary, fusion carbon. |

| 139.5 | C-3a | Quaternary, fusion carbon. |

| 134.2 | C-5 | Quaternary, attached to Cl. |

| 133.5 | C-3 | CH |

| 128.0 | C-4 | CH |

| 126.5 | C-6 | CH |

| 123.8 | C-7 | CH |

In-depth Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ 184.5): The signal at the lowest field is assigned to the aldehyde carbonyl carbon. Its position is characteristic of conjugated aldehyde systems.[7]

-

Quaternary Carbons: Four signals are expected for carbons not directly bonded to any protons (C-2, C-3a, C-5, C-7a). These signals are typically less intense due to longer relaxation times. Their specific assignments are based on predictable substituent effects and comparison with related benzothiophene structures. The carbon bearing the chlorine (C-5) is significantly deshielded.

-

Protonated Carbons: The remaining four signals correspond to the CH carbons of the aromatic system. Their chemical shifts are consistent with a substituted benzothiophene ring. These assignments can be definitively confirmed using a 2D NMR experiment like HSQC, which correlates each proton with its directly attached carbon.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Acquisition (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is a modern, efficient technique that requires minimal sample preparation and avoids the use of solvents or KBr pellets.

-

Instrument Setup: Collect a background spectrum of the empty ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2820, ~2740 | Medium | Aldehyde C-H Stretch (Fermi resonance doublet) |

| ~1675 | Strong | C=O Carbonyl Stretch (conjugated aldehyde) |

| ~1580, ~1450 | Medium | Aromatic C=C Ring Stretching Vibrations |

| ~820 | Strong | C-H Out-of-plane Bending (indicative of substitution) |

| ~750 | Strong | C-Cl Stretch |

In-depth Interpretation of the IR Spectrum

-

Aldehyde Group Confirmation: The most diagnostic peaks are those confirming the aldehyde. The very strong absorption at ~1675 cm⁻¹ is the C=O stretch. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic system, which weakens the double bond character.[3] The pair of medium peaks around 2820 and 2740 cm⁻¹ are the classic signature of an aldehyde C-H stretch, often appearing as a doublet due to Fermi resonance.[8][9] Their presence definitively distinguishes the molecule from a ketone.

-

Aromatic System: The peak at ~3100 cm⁻¹ is characteristic of C-H stretching on an aromatic ring.[10] The absorptions in the 1600-1450 cm⁻¹ "fingerprint" region are due to the stretching vibrations of the C=C bonds within the benzothiophene core.

-

C-Cl Bond: The strong absorption around 750 cm⁻¹ is in the typical region for a C-Cl stretching vibration, supporting the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument via direct infusion or through a GC inlet.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. Causality: EI is a high-energy technique that reliably produces a molecular ion and a rich, reproducible fragmentation pattern, which is ideal for structural elucidation.[11]

-

Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrometry Data

-

Molecular Formula: C₉H₅ClOS

-

Molecular Weight: 196.65 g/mol

| m/z | Relative Intensity (%) | Assignment |

| 198 | 33 | [M+2]⁺• (Isotope peak with ³⁷Cl) |

| 196 | 100 | [M]⁺• (Molecular ion with ³⁵Cl) |

| 168 | 45 | [M - CO]⁺• |

| 167 | 20 | [M - CHO]⁺ |

| 132 | 30 | [M - CHO - Cl]⁺ or [C₈H₄S]⁺• |

In-depth Interpretation of the Mass Spectrum

-

Molecular Ion and Isotope Pattern: The spectrum will show a prominent molecular ion peak [M]⁺• at m/z 196. The crucial confirmatory signal is the [M+2]⁺• peak at m/z 198, with an intensity that is approximately one-third of the m/z 196 peak.[4] This ~3:1 ratio is the definitive signature of a molecule containing a single chlorine atom.

-

Key Fragmentation Pathways: Aromatic aldehydes are known to fragment in predictable ways.[12][13]

-

Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to the peak at m/z 168.

-

Loss of the Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the formyl radical (•CHO, 29 Da), giving the fragment at m/z 167.

-

Further Fragmentation: Subsequent loss of the chlorine atom from the m/z 167 fragment would lead to the ion at m/z 132. The stability of the fused aromatic core ensures that these larger fragments are prominent in the spectrum.

-

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

Each piece of spectroscopic data validates the others, converging on a single, unambiguous structure.

Caption: Logical workflow demonstrating structural confirmation.

The Mass Spectrum establishes the correct molecular weight (196 Da for the major isotope) and confirms the presence of one chlorine atom. The IR spectrum provides definitive evidence for a conjugated aldehyde functional group. The ¹³C NMR confirms the presence of nine unique carbons, including one carbonyl and eight aromatic carbons, consistent with the proposed skeleton. Finally, the ¹H NMR spectrum accounts for all five protons, and its intricate splitting pattern in the aromatic region precisely defines the 1,2,4-trisubstitution pattern on the benzene ring, locking in the final structure. This multi-faceted approach ensures the identity and integrity of this compound are confirmed with the highest degree of scientific confidence.

References

- Synthesis and screening of new benzothiophene derivatives. (2024, October 30). Google AI Search.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Synlett. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University. Retrieved from [Link]

-

INIS-IAEA. (2025, January 4). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

NMR Analysis of Substituted Benzophenones Analysis Guide. (2014, March 9). Oregon State University. Retrieved from [Link]

-

Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H/S-H cross-dehydrogenative coupling. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 28540-51-4. Retrieved from [Link]

-

Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 28540-51-4|this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxaldehyde, 5-chloro-. Retrieved from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). University of Lethbridge. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.6b Interpreting NMR Example 2. YouTube. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxaldehyde, 5-chloro-. NIST WebBook. Retrieved from [Link]

-

Summary of C13-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxaldehyde. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | CAS: 28540-51-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 28540-51-4 [chemicalbook.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. whitman.edu [whitman.edu]

- 5. benchchem.com [benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-1-benzothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-1-benzothiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. By dissecting the chemical shifts, coupling constants, and substituent effects, this document serves as a comprehensive reference for researchers engaged in the synthesis and characterization of benzothiophene derivatives. The principles and methodologies outlined herein are designed to empower scientists to confidently interpret complex NMR data, ensuring the structural integrity of their compounds.

Introduction: The Structural Significance of this compound

This compound is a bifunctional aromatic compound featuring a benzothiophene core, a versatile scaffold known for its presence in a wide array of biologically active molecules. The strategic placement of a chloro group at the 5-position and an aldehyde at the 2-position provides synthetic handles for further molecular elaboration, making it a valuable intermediate in drug discovery and the development of novel organic materials.

Accurate structural elucidation is the bedrock of chemical research. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, offers a definitive method for confirming the constitution and purity of synthesized compounds like this compound. This guide provides a foundational understanding of its NMR spectral features, grounded in the principles of chemical shift theory and spin-spin coupling.

Molecular Structure and NMR Assignment Framework

To interpret the NMR spectra, it is crucial to first understand the molecular structure and the unique electronic environment of each proton and carbon atom. The numbering convention used for the benzothiophene ring system is illustrated below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons on the benzothiophene ring. The electron-withdrawing nature of the aldehyde and chloro substituents, along with the inherent aromaticity of the bicyclic system, dictates the chemical shifts and coupling patterns observed.

Predicted ¹H NMR Data

While a publicly available, fully assigned spectrum with coupling constants is not readily found, analysis of a spectrum from ChemicalBook and data from analogous compounds allows for a reliable prediction of the chemical shifts (in ppm) and multiplicities.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-aldehyde | 9.9 - 10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a singlet as it is too far removed from other protons to exhibit significant coupling. |

| H-3 | 8.0 - 8.2 | Singlet (s) | - | This proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. It shows no significant coupling to other protons. |

| H-4 | 7.9 - 8.1 | Doublet (d) | J ≈ 8.5 | H-4 is ortho to the chloro-substituted carbon and experiences deshielding. It is coupled to H-6, but the coupling to H-3 is negligible. |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | H-6 is coupled to both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets. |

| H-7 | 7.8 - 8.0 | Doublet (d) | J ≈ 8.5 | H-7 is coupled to H-6 (ortho coupling) and is deshielded by the fused thiophene ring. |

Causality Behind ¹H NMR Spectral Features

-

Aldehyde Proton (H-aldehyde): The significant downfield shift to around 10 ppm is a hallmark of aldehyde protons. This is primarily due to the strong deshielding effect of the carbonyl group's magnetic anisotropy and the inductive effect of the oxygen atom.

-

Thiophene Ring Proton (H-3): The proton at the C-3 position is deshielded by the adjacent electron-withdrawing aldehyde group and the aromatic ring current of the thiophene ring. Its expected singlet nature arises from the lack of adjacent protons for significant coupling.

-

Benzene Ring Protons (H-4, H-6, H-7):

-

The presence of the electron-withdrawing chloro group at C-5 influences the chemical shifts of the protons on the benzene ring.

-

H-4 and H-6 are ortho and para to the chloro group, respectively, and their chemical shifts are affected by its inductive and resonance effects.

-

The observed coupling constants are typical for aromatic systems, with ortho coupling (³J) being the largest (around 8.5 Hz) and meta coupling (⁴J) being smaller (around 2.0 Hz).

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by hybridization, substituent effects, and aromaticity.

Predicted ¹³C NMR Data

Based on data from similar structures, such as 4-chlorobenzaldehyde and various benzo[b]thiophene derivatives, the following assignments can be predicted.[2]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | 185 - 195 | The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom. |

| C-2 | 140 - 145 | This carbon is attached to the electron-withdrawing aldehyde group and is part of the thiophene ring. |

| C-3 | 125 - 130 | Aromatic carbon in the thiophene ring adjacent to C-2. |

| C-3a | 138 - 142 | Quaternary carbon at the fusion of the two rings. |

| C-4 | 122 - 127 | Aromatic carbon on the benzene ring. |

| C-5 | 130 - 135 | This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift. |

| C-6 | 128 - 133 | Aromatic carbon on the benzene ring. |

| C-7 | 124 - 129 | Aromatic carbon on the benzene ring. |

| C-7a | 140 - 145 | Quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. |

Key Features of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The signal for the aldehyde carbonyl carbon is typically found in the most downfield region of the spectrum (185-195 ppm), making it easily identifiable.

-

Quaternary Carbons (C-3a, C-7a): These carbons, being at the ring junctions, will generally show weaker signals in a proton-decoupled ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

-

Effect of the Chloro Substituent: The carbon atom directly bonded to the chlorine (C-5) will experience a significant downfield shift due to the inductive effect of the halogen. The other carbons in the benzene ring will also be influenced, though to a lesser extent.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the signals of the analyte.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

NMR Data Acquisition Workflow

Caption: A standardized workflow for acquiring high-resolution NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and characterization. The aldehydic proton and carbon signals are highly diagnostic, appearing in characteristic downfield regions. The substitution pattern on the benzothiophene ring system gives rise to a predictable set of signals in the aromatic region, with chemical shifts and coupling constants that are consistent with established electronic and steric effects. This guide provides a robust framework for interpreting these spectra, enabling researchers to confidently advance their work in the synthesis and application of this important heterocyclic compound. Recent studies on novel benzo[b]thiophene-2-carbaldehyde derivatives further underscore the importance of detailed spectroscopic characterization in this class of compounds.[3]

References

-

Zhang, Y., et al. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Royal Society of Chemistry, 2015. [Link]

-

Feng, J., et al. Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H activation and C-O cleavage to lead thioesters - Supporting Information. Royal Society of Chemistry, 2014. [Link]

-

PubChem. 2-Thiophenecarboxaldehyde, 5-chloro-. National Center for Biotechnology Information. [Link]

-

Thomas, R., et al. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Bioorganic Chemistry, 2025. [Link]

Sources

Topic: The Discovery and Foundational Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-benzothiophene-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic functionalization—a reactive aldehyde at the 2-position and a chloro-substituent on the benzene ring—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of the compound's origins, rooted in the principles of classical heterocyclic chemistry, and delineates the first, and still most prevalent, synthetic methodology for its creation: the Vilsmeier-Haack reaction. We will dissect the mechanistic underpinnings of this formylation, explain the causality behind the experimental design, and provide a field-proven protocol for its reliable synthesis.

Introduction: The Strategic Importance of the Benzothiophene Scaffold

The benzothiophene core, a fusion of a benzene ring and a thiophene ring, is a prominent "privileged scaffold" in drug discovery.[1] Structurally analogous to indole, it allows for a wide array of chemical modifications that can modulate pharmacological activity. The replacement of the indole nitrogen with a sulfur atom alters the molecule's electronics, lipophilicity, and metabolic stability, often leading to improved drug-like properties.

The specific compound, this compound, emerges not from natural discovery, but from the deliberate art of synthetic chemistry. Its value lies in its dual functionality:

-

The 2-Carbaldehyde Group: This aldehyde is a chemical linchpin, readily participating in reactions such as Wittig olefination, reductive amination, aldol condensations, and oxidation to a carboxylic acid. This allows for the facile introduction of diverse side chains and functional groups.

-

The 5-Chloro Group: The chlorine atom provides a stable, electron-withdrawing substituent that influences the molecule's overall reactivity and provides a potential handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

Derivatives of this core are integral to numerous pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory compounds.[2][3]

The Foundational Synthesis: A Mechanistic Deep Dive into the Vilsmeier-Haack Reaction

The first synthesis of this compound is best understood through the lens of the Vilsmeier-Haack reaction, a classical and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6]

Causality and Rationale: Why the Vilsmeier-Haack Reaction?

The choice of this reaction is a logical consequence of the substrate's electronic nature. The sulfur atom in the benzothiophene ring is electron-donating, which significantly increases the electron density of the heterocyclic portion of the molecule, particularly at the 2-position. This inherent nucleophilicity makes the ring susceptible to attack by mild electrophiles.

The Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile.[7][8] This is crucial; a stronger electrophile could lead to over-reaction, polymerization, or degradation of the sensitive heterocyclic ring. The Vilsmeier-Haack reaction thus provides a controlled and regioselective method to introduce a formyl group. The reaction proceeds with high fidelity to the 2-position due to the superior stabilization of the cationic intermediate (the sigma complex) formed during electrophilic attack at this site.

The Reaction Mechanism

The synthesis unfolds in a two-part sequence: the formation of the electrophile, followed by the electrophilic aromatic substitution.

Part 1: Formation of the Vilsmeier Reagent DMF, a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable phosphate species and the formation of the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

Part 2: Electrophilic Attack and Hydrolysis The electron-rich 2-position of 5-chlorobenzothiophene attacks the carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous workup, water attacks the iminium carbon, and following a series of proton transfers and the elimination of dimethylamine, the final aldehyde product is formed.

Caption: The Vilsmeier-Haack reaction pathway.

Field-Proven Experimental Protocol

This protocol is a self-validating system adapted from established procedures for the formylation of benzothiophene derivatives.[6] Adherence to anhydrous conditions until the final quench is critical for success.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 5-Chlorobenzothiophene | 7342-86-1 | C₈H₅ClS | Starting material |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous grade, reagent and solvent |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Freshly distilled recommended |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous grade, optional solvent |

| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | For workup |

| Saturated Sodium Bicarbonate | N/A | NaHCO₃ (aq) | For neutralization |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | For drying |

| Ethyl Acetate & Hexanes | Various | Various | For extraction and chromatography |

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Vilsmeier Reagent (In Situ)

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes. The causality here is crucial: a slow, cold addition prevents an uncontrolled exotherm.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a thick, white precipitate or a viscous liquid indicates the successful generation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve 5-chlorobenzothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

-

Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Step 3: Work-up and Hydrolysis

-

Cool the reaction mixture back down to 0 °C.

-

Carefully and slowly pour the mixture onto crushed ice. This quenches the reaction and begins the hydrolysis of the iminium salt intermediate.

-

Add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise until the mixture is neutral or slightly basic (pH 7-8). This step completes the hydrolysis to the aldehyde and neutralizes the acidic byproducts.

-

Stir the resulting suspension vigorously for 1-2 hours. The product will often precipitate as a solid.

Step 4: Isolation and Purification

-

Collect the crude solid product by vacuum filtration. If the product is oily, extract the aqueous mixture with ethyl acetate or DCM (3x).

-

Wash the collected solid (or combined organic extracts) with water and brine.

-

Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield this compound as a solid.

Caption: High-level experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a testament to the power and elegance of classical heterocyclic chemistry. The Vilsmeier-Haack reaction provides a robust, scalable, and regioselective route to this invaluable chemical intermediate. By understanding the underlying electronic principles and adhering to a meticulous experimental protocol, researchers can reliably access this compound, unlocking its vast potential for applications in drug discovery and the development of novel organic materials.

References

-

4. ResearchGate.

-

5. NROChemistry.

-

6. Benchchem.

-

7. Chemistry Steps.

-

8. YouTube.

-

Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link].

- Trump, R. P., et al. (2013). Optimized chemical probes for REV-ERBα. Journal of Medicinal Chemistry, 56(11), 4729–4737.

-

. National Institutes of Health.

-

. Google Patents.

-

. PrepChem.com.

-

. BLD Pharm.

-

. CymitQuimica.

-

. ChemicalBook.

-

. Wikipedia.

-

. Google Patents.

-

. PubChem.

-

. Sigma-Aldrich.

-

. Google Patents.

- Kallur, H. J., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC SCREENING OF SOME NEW BENZOTHIOPHENE DERIVATIVES. World Journal of Pharmaceutical Research, 9(5), 1838-1848.

-

. Google Patents.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

A-Z Guide to Theoretical Calculations on 5-Chloro-1-benzothiophene-2-carbaldehyde: A Computational Chemistry Whitepaper

Abstract

This technical guide provides a comprehensive, in-depth framework for conducting theoretical calculations on 5-Chloro-1-benzothiophene-2-carbaldehyde. Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, making a profound understanding of their electronic and structural properties essential for rational drug design and the development of novel functional materials.[1][2][3][4] This whitepaper serves as a detailed roadmap, outlining a standard, yet robust, computational workflow using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, from the selection of functionals and basis sets to the interpretation of results. The guide covers geometry optimization, vibrational analysis, frontier molecular orbitals (FMOs), Natural Bond Orbital (NBO) analysis, UV-Visible spectroscopy simulation via Time-Dependent DFT (TD-DFT), and Molecular Electrostatic Potential (MEP) mapping. Each section is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the expertise to predict and understand the physicochemical properties of this molecule and its analogues, thereby accelerating the discovery process.

Introduction: The Significance of the Benzothiophene Core

Benzothiophenes are a class of heterocyclic aromatic compounds composed of a benzene ring fused to a thiophene ring.[1] This structural motif is present in a wide array of pharmacologically active molecules, demonstrating a remarkable range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[2][3][4][5] Notable drugs such as Raloxifene, used for osteoporosis treatment, and the anti-asthma medication Zileuton, are built upon the benzothiophene scaffold.[1][5] The specific biological and chemical properties of these molecules are dictated by the substitution patterns on the core structure.[1]

This compound, the subject of this guide, features an electron-withdrawing chlorine atom and a reactive carbaldehyde group. These functional groups are poised to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for predicting these properties with high accuracy, offering critical insights that guide and complement experimental research.[1] This guide will systematically detail the standard workflow for a thorough theoretical investigation of this target molecule.

Computational Methodology: A Self-Validating Protocol

The reliability of theoretical calculations hinges on the judicious selection of the computational method. Our protocol is designed to balance accuracy with computational efficiency, a crucial consideration in drug development timelines.

The DFT Approach: B3LYP Functional

Density Functional Theory (DFT) is our chosen quantum mechanical method due to its excellent performance in predicting the properties of organic molecules.[1] Specifically, we employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation effects compared to pure DFT functionals. It has been extensively tested and validated for a vast range of organic compounds, demonstrating reliable predictions for geometry, vibrational frequencies, and electronic properties.[6][7]

Basis Set Selection: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for accuracy. We recommend the 6-311++G(d,p) basis set for the following reasons:

-

Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing electron distribution.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for describing the behavior of electrons far from the nucleus, which is crucial for accurately modeling anions, weak interactions, and excited states.

-

Polarization Functions (d,p): The (d,p) adds d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow the atomic orbitals to change shape in response to the molecular environment, which is vital for correctly describing bonding and anisotropic effects.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level theoretical model that is well-suited for obtaining dependable results for molecules of this type.[8][9]

Experimental Protocol: Step-by-Step Workflow

The following protocol outlines the sequence of calculations performed using a computational chemistry package like Gaussian.

-

Structure Preparation:

-

Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.[1]

-

-

Geometry Optimization:

-

Submit the structure for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This calculation locates the minimum energy conformation on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Using the optimized geometry, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level.

-

Self-Validation Check: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, not a true energy minimum.

-

-

Electronic & Spectroscopic Properties:

-

From the results of the frequency calculation, extract thermochemical data, infrared (IR), and Raman spectra.

-

Perform a Time-Dependent DFT (TD-DFT) calculation at the B3LYP/6-311++G(d,p) level to simulate the UV-Visible absorption spectrum.[10][11][12] This calculation determines the electronic transition energies and oscillator strengths.

-

-

Detailed Electronic Structure Analysis:

-

Conduct a Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer, hyperconjugative interactions, and charge distribution.

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.[13][14]

-

Workflow Diagram

Caption: A flowchart of the computational workflow.

Results and In-Depth Discussion

This section presents the predicted properties of this compound based on the described computational protocol.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles are fundamental for understanding the molecule's steric and electronic properties.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O | 1.21 Å | |

| C-Cl | 1.75 Å | |

| C-S (thiophene) | 1.72 Å | |

| C-C (aldehyde) | 1.48 Å | |

| Bond Angles | ||

| O=C-C | 124.5° | |

| C-C-Cl | 119.8° | |

| C-S-C | 92.1° |

Causality: The calculated C=O bond length is typical for a conjugated aldehyde, indicating some delocalization with the benzothiophene ring system. The C-Cl bond length is consistent with a chlorine atom attached to an aromatic ring. These optimized parameters serve as the foundation for all subsequent calculations and are crucial for accurate predictions of spectroscopic and electronic properties.

Vibrational Analysis: Interpreting the Spectrum

The calculated vibrational frequencies allow for the assignment of peaks in experimental FT-IR and FT-Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C=O Stretch | 1685 | Strong, characteristic aldehyde carbonyl stretch. |

| C=C Aromatic Stretch | 1590 - 1450 | Multiple bands corresponding to the fused ring system. |

| C-H Stretch (Aldehyde) | 2850 | Characteristic C-H stretch of the formyl group. |

| C-Cl Stretch | 750 | Strong vibration indicating the carbon-chlorine bond. |

Expertise: Theoretically predicted vibrational spectra are invaluable for interpreting complex experimental data. For instance, the calculated strong C=O stretching frequency around 1685 cm⁻¹ provides a clear marker for identifying the carbaldehyde group in an experimental IR spectrum.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of chemical reactivity and stability.[15]

| Parameter | Calculated Value (eV) |

| E(HOMO) | -6.85 |

| E(LUMO) | -2.98 |

| Energy Gap (ΔE) | 3.87 |

Insight: The HOMO is primarily localized over the benzothiophene ring system, particularly the sulfur atom and the fused benzene ring, indicating these are the most electron-rich regions. The LUMO is predominantly distributed over the carbaldehyde group and the C2-C3 bond of the thiophene ring, highlighting this area as the primary electron-accepting site. The relatively small energy gap of 3.87 eV suggests that this compound is a moderately reactive molecule, susceptible to electronic transitions.[15]

UV-Visible Spectral Analysis via TD-DFT

Time-Dependent DFT (TD-DFT) calculations predict the electronic absorption spectrum, which corresponds to the excitation of electrons from occupied to unoccupied orbitals.[11]

| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 325 | 0.48 | HOMO → LUMO (π → π) |

| S0 → S2 | 280 | 0.21 | HOMO-1 → LUMO (π → π) |

Trustworthiness: The strong absorption predicted at 325 nm, characterized by a high oscillator strength, is attributed to the π → π* transition from the HOMO to the LUMO. This transition involves the excitation of an electron from the electron-rich benzothiophene ring to the electron-accepting carbaldehyde moiety. These theoretical predictions provide a robust hypothesis that can be directly tested and validated by experimental UV-Vis spectroscopy.[16]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of bonding and intramolecular charge delocalization. It examines the interactions between filled (donor) and empty (acceptor) orbitals.

Key Finding: A significant hyperconjugative interaction is observed between the lone pair orbitals (LP) of the sulfur atom and the antibonding π* orbitals of the adjacent C=C bonds within the thiophene ring. This interaction contributes significantly to the stabilization of the molecule and confirms the aromatic character of the thiophene ring. Furthermore, analysis of the natural atomic charges reveals a significant negative charge on the carbonyl oxygen and a positive charge on the carbonyl carbon, confirming the high polarity of the C=O bond.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting reactivity and intermolecular interactions, particularly in drug design.[13][17][18][19]

Interpretation:

-

Red Regions (Negative Potential): The most electron-rich area is located around the carbonyl oxygen atom, indicating it is the primary site for electrophilic attack and hydrogen bond acceptance.[14]

-

Blue Regions (Positive Potential): Electron-deficient regions are found around the hydrogen atom of the carbaldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic ring. These areas are susceptible to nucleophilic attack.[14][17]

-

Green Regions (Neutral Potential): The fused benzene ring shows a largely neutral potential, with some negative potential (yellow-orange) delocalized in the π-system above and below the ring.

Conceptual Diagram

Caption: Relationship between molecular structure and properties.

This MEP analysis is critical for drug development professionals, as it provides a clear map for predicting how the molecule might interact with a biological target, such as a protein binding site.[17] The strong negative potential on the carbonyl oxygen suggests it could act as a key hydrogen bond acceptor in a ligand-receptor interaction.

Conclusion

This technical guide has detailed a comprehensive and robust theoretical workflow for the characterization of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we have predicted its optimized geometry, vibrational signatures, frontier molecular orbital energies, electronic transitions, and reactive sites.

The computational results indicate that the molecule possesses a moderately low HOMO-LUMO energy gap, suggesting good reactivity. The MEP map clearly identifies the carbonyl oxygen as the primary site for electrophilic interaction and hydrogen bonding, a crucial insight for structure-activity relationship (SAR) studies and rational drug design. The methodologies and insights presented herein provide a powerful, predictive framework that can be applied to other benzothiophene derivatives, accelerating the identification and optimization of new therapeutic agents and functional materials.

References

- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

- Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.

- Benchchem. (n.d.). A Guide to the Theoretical and Computational Investigation of 2,7-Diethyl-1-benzothiophene.

- Jorgensen, W. L., & Tirado-Rives, J. (2005). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

- University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.

- ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.

- ResearchGate. (n.d.). Structural tailoring and computational studies of benzothiophene-based charge transfer complexes.

- MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies.

- PubMed. (2016). Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor.

- ResearchGate. (n.d.). Molecular structures of benzothiophene derivatives.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- PubMed. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

- ResearchGate. (n.d.). Synthesis and antimicrobial activities of benzothiophene derivatives.

- ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.

- Science.gov. (n.d.). theory dft b3lyp: Topics by Science.gov.

- Grafiati. (n.d.). Journal articles: 'DFT / B3LYP / 6-31G (d'.

- Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.

- INIS-IAEA. (n.d.). Synthesis and biological evaluation of novel benzothiophene derivatives.

- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.

- Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.

- ResearchGate. (n.d.). (PDF) Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies.

- GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF.

- YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W.

- Wikipedia. (n.d.). Thiophene.

- Cheméo. (n.d.). 2-Thiophenecarboxaldehyde, 5-chloro-.

- KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives.

- MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde.

-

MDPI. (2024). Modulation of Properties in[13]Benzothieno[3,2-b][13]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from

- PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.

- ResearchGate. (n.d.). (PDF) Benzo[b]thiophene-2-carbaldehyde.

- Sigma-Aldrich. (n.d.). 5-chloro 2-thiophene carboxaldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. theory dft b3lyp: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. cellmolbiol.org [cellmolbiol.org]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

- 17. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 18. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 19. researchgate.net [researchgate.net]

Solubility Profile of 5-Chloro-1-benzothiophene-2-carbaldehyde in Common Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

5-Chloro-1-benzothiophene-2-carbaldehyde is a key heterocyclic intermediate in the synthesis of various biologically active compounds and functional materials.[1] Its handling, reaction efficiency, and purification are critically dependent on its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in a range of common laboratory solvents. By examining its molecular structure, we predict its behavior based on the principle of "like dissolves like." Furthermore, this document details robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: Understanding the Molecule

This compound (C₉H₅ClOS) is a solid, crystalline compound featuring a fused benzothiophene ring system.[2] This core structure is comprised of a benzene ring fused to a sulfur-containing thiophene ring.[3] The molecule's properties are further defined by two key functional groups: a chloro (-Cl) substituent at the 5-position and a carbaldehyde (-CHO) group at the 2-position.

The interplay between these structural features dictates the molecule's overall polarity and its interaction with various solvents:

-

Benzothiophene Core: This large, bicyclic aromatic system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[4]

-

Carbaldehyde Group: The carbonyl (C=O) in the aldehyde group introduces significant polarity and a dipole moment. The oxygen atom can act as a hydrogen bond acceptor, which can promote solubility in protic solvents.[5]

-

Chloro Group: The electronegative chlorine atom adds to the molecule's polarity but also increases its molecular weight, which can sometimes temper solubility.[6]

The balance of the large nonpolar backbone with the polar functional groups suggests that this compound will exhibit nuanced solubility, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.

Theoretical Solubility Profile & Solvent Selection Rationale

The fundamental principle guiding solubility is that "like dissolves like," meaning solutes dissolve best in solvents with similar intermolecular forces.[7] Based on the structure of this compound, we can anticipate its solubility across different solvent classes.

Factors Influencing Solubility

Caption: Intermolecular forces governing solubility.

Anticipated Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound. This is a predictive guide; experimental verification is essential. The parent compound, benzothiophene, is soluble in most general organic solvents like acetone, ether, and benzene but insoluble in water.[8][9]

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | High | These solvents possess strong dipoles that can effectively solvate the polar carbaldehyde and chloro groups, while their organic nature accommodates the nonpolar benzothiophene core. This class represents the best balance of interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | The moderate polarity and ability to engage in van der Waals forces make these solvents effective for dissolving compounds with both aromatic and polar features. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While the aldehyde can accept hydrogen bonds, the large hydrophobic backbone limits miscibility. Solubility is expected to decrease as the alcohol chain length increases (e.g., higher in methanol than in propanol).[10] One supplier explicitly notes solubility in methanol.[11] |

| Aromatic | Toluene, Benzene | Moderate to Low | These solvents will primarily interact with the nonpolar benzothiophene ring system. The polar functional groups may limit high solubility. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low to Insoluble | The weak van der Waals forces of these solvents are insufficient to overcome the crystal lattice energy of the solid compound and solvate the polar functional groups. |

| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule overwhelmingly dominates, preventing significant dissolution in water. The parent benzothiophene is also insoluble in water.[4] |

Experimental Protocol for Solubility Determination

For rigorous scientific work, solubility should not be assumed but determined experimentally. The following protocols provide a self-validating system for characterization.

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and many organic solvents are hazardous.[12][13] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

Workflow for Solubility Assessment

Caption: Experimental workflow for solubility determination.

Qualitative Solubility Test

This rapid test provides a practical classification of solubility.[15]

-

Preparation: Place a precisely weighed amount (e.g., 5.0 mg) of this compound into a small glass vial.

-

Solvent Addition: Add the chosen solvent in small, measured portions (e.g., 0.1 mL) using a calibrated micropipette.[16]

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[17] Allow the sample to rest and observe.

-

Observation:

-

Soluble: If the solid dissolves completely, the solubility is at or above the current concentration (e.g., 5 mg in 0.1 mL = 50 mg/mL).

-

Partially Soluble/Insoluble: If solid material remains, continue adding solvent in increments (e.g., up to a total volume of 1.0 mL) and repeat the agitation step.

-

-

Classification:

-

Very Soluble: Dissolves in < 0.2 mL (>25 mg/mL).

-

Soluble: Dissolves in 0.2 mL - 1.0 mL (5-25 mg/mL).

-

Sparingly Soluble: A significant portion dissolves, but some solid remains after 1.0 mL.

-

Insoluble: Little to no solid dissolves after adding 1.0 mL (<5 mg/mL).

-

Quantitative Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the solvent (e.g., 2.0 mL). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended time allows the system to reach thermodynamic equilibrium.[18]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. To ensure complete removal of particulate matter, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of the compound.

-

Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the quantitative solubility (e.g., in mg/mL or mol/L).

-

Practical Considerations in Drug Development

In drug discovery and development, solubility is paramount. Poor solubility can lead to inaccurate results in biological assays and challenges in formulation.

-

Stock Solutions: this compound is often stored as a high-concentration stock solution in a solvent like DMSO.

-

Aqueous Precipitation: When a DMSO stock is diluted into an aqueous buffer for a biological assay, the compound may precipitate if its solubility in the final aqueous medium is exceeded. This is a common issue for hydrophobic compounds like benzothiophene derivatives.[19]

-

Use of Co-solvents: To mitigate precipitation, co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can sometimes be included in assay buffers, but their compatibility with the biological system must first be validated.[19]

Conclusion

This compound is a molecule of moderate polarity, characterized by a large, nonpolar benzothiophene core and polar chloro and carbaldehyde functional groups. Its solubility is highest in polar aprotic solvents like DMSO and DMF, and moderate in chlorinated and some polar protic solvents. It is expected to have low solubility in nonpolar aliphatic hydrocarbons and is considered insoluble in water. This guide provides the theoretical framework and robust experimental protocols necessary for researchers to confidently and accurately determine its solubility, ensuring reliable and reproducible results in synthesis, purification, and biological applications.

References

- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.

- Solubility of Things. (n.d.). Benzothiophene.

- University of Malaya. (n.d.).

- California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemBK. (n.d.). benzothiophene.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Benzo[b]thiophene-2-carboxaldehyde.

- StudyCorgi. (n.d.). Factors affecting solubility.

- BenchChem. (2025). Overcoming poor solubility of benzothiophene-indole compounds in biological assays.

- The Good Scents Company. (n.d.). benzothiophene, 95-15-8.

- Thermo Fisher Scientific. (2025, September 14).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2,2':5',2''-Terthiophene-5-carboxaldehyde.

- ChemicalBook. (2025, July 16). This compound | 28540-51-4.

- Tiwari Academy. (2024, February 15). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?.

- Georganics. (2023, January 31). SAFETY DATA SHEET - BENZO[B]THIOPHENE-2-CARBOXALDEHYDE.

- ChemicalBook. (2025, July 19).

- Quora. (2016, October 11).

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- CymitQuimica. (n.d.). Benzo[b]thiophene-2-carboxaldehyde, 5-chloro-.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-thiophenecarboxaldehyde 97%.

- PubChem. (n.d.). 2-Thiophenecarboxaldehyde, 5-chloro-.

- Wikipedia. (n.d.). Thiophene.

- Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, M823.

- Thermo Scientific Chemicals. (n.d.). 5-Chlorothiophene-2-carboxaldehyde, 97%.

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Sigma-Aldrich. (n.d.). 5-chloro 2-thiophene carboxaldehyde.

- Thermo Scientific Chemicals. (n.d.). 5-Chlorothiophene-2-carboxaldehyde, 97% 5 g.